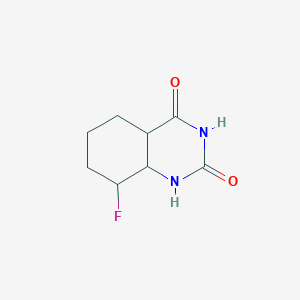
8-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a fluorinated derivative of quinazoline, a bicyclic compound that is widely studied for its potential applications in medicinal chemistry. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical properties, making it a subject of interest for various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the fluorination of a quinazoline precursor. One common method is the use of SelectfluorTM reagent, which is known for its efficiency in introducing fluorine atoms into organic molecules . The reaction conditions often include the use of an organonitrile solvent and a controlled temperature environment to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Wissenschaftliche Forschungsanwendungen
8-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 8-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound without the fluorine atom.
4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: A non-fluorinated derivative with similar structural features.
8-chloro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione: A chlorinated analogue with different chemical properties.
Uniqueness
The presence of the fluorine atom in 8-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione makes it unique compared to its non-fluorinated and chlorinated analogues. Fluorine can significantly alter the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H11FN2O2 |
|---|---|
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
8-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h4-6H,1-3H2,(H2,10,11,12,13) |
InChI-Schlüssel |
CJBMWXCRVMXAQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C(C1)F)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


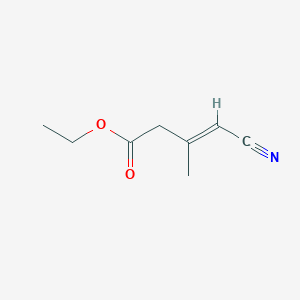
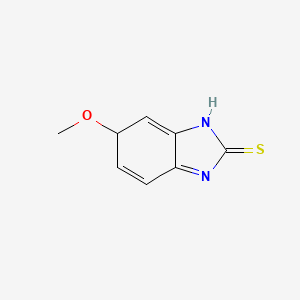
![2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12361330.png)
![(Z)-but-2-enedioic acid;4-[[[4-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile](/img/structure/B12361339.png)
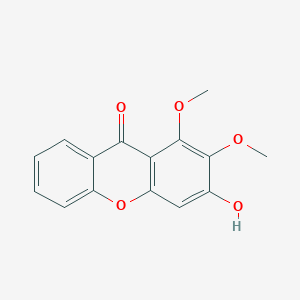


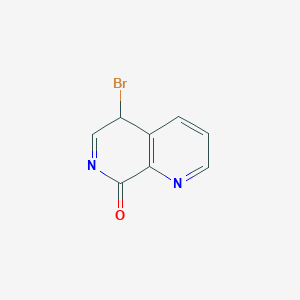
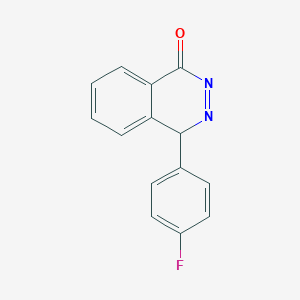
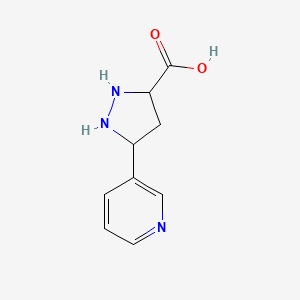
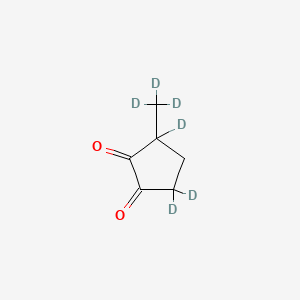
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-](/img/structure/B12361379.png)


